3-(Methoxymethyl)benzothioamide
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Overview
Description
3-(Methoxymethyl)benzothioamide: is a chemical compound with the molecular formula C9H11NOS. It consists of a benzothioamide core substituted with a methoxymethyl group. The compound’s structure is as follows:
Structure: C6H4SNHCOCH3
Preparation Methods
Synthetic Routes:
Methylation of Benzothioamide:
Industrial Production:
- While specific industrial production methods may not be widely documented, academic research provides insights into the synthetic routes.
Chemical Reactions Analysis
3-(Methoxymethyl)benzothioamide: can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the carbonyl group (C=O) in the methoxymethyl moiety is possible.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have applications in drug discovery.
Industry: Limited information on industrial applications.
Mechanism of Action
- The exact mechanism of action remains an area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
Uniqueness: The methoxymethyl substitution distinguishes it from other benzothioamides.
Similar Compounds: Other benzothioamides, such as unsubstituted benzothioamide and its derivatives.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
3-(methoxymethyl)benzenecarbothioamide |
InChI |
InChI=1S/C9H11NOS/c1-11-6-7-3-2-4-8(5-7)9(10)12/h2-5H,6H2,1H3,(H2,10,12) |
InChI Key |
LGGUYPCHMJTCDD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=S)N |
Origin of Product |
United States |
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